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Compound of Interest

1-(Methylsulfonyl)piperidin-4-
Compound Name:
amine

Cat. No.: B1280446

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
synthetic protocol for the chemical compound 1-(Methylsulfonyl)piperidin-4-amine. Due to
the limited availability of public domain experimental spectra, this document presents available
mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared
(IR) spectroscopic data to serve as a valuable reference for researchers. The methodologies
for the synthesis and general spectroscopic analysis are also detailed.

Chemical Structure and Properties

e |IUPAC Name: 1-(Methylsulfonyl)piperidin-4-amine
o CAS Number: 402927-97-3
e Molecular Formula: CeH1aN202S[1]

e Molecular Weight: 178.26 g/mol [1]

Spectroscopic Data
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The following sections summarize the available and predicted spectroscopic data for 1-
(Methylsulfonyl)piperidin-4-amine.

Mass Spectrometry

The mass spectrometry data confirms the molecular weight of the compound.

Technique lon/Fragment m/z Reference

Electrospray

o [M+H]+ 179 [2]
lonization (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 1-(Methylsulfonyl)piperidin-4-amine is not readily available in the
public domain. The following tables present predicted *H and 3C NMR data. These predictions
are based on standard chemical shift values and structural analysis and should be used as an
estimation pending experimental verification.

Table 2.1: Predicted *H NMR Spectral Data (Solvent: CDClIs, 400 MHz)
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
Piperidine H2/H6
~ 3.65 d,J=12 Hz 2H _
(axial)
~2.90 m 1H Piperidine H4
~2.80 s 3H -SO2CHs
Piperidine H2/H6
~2.75 dt,J=12, 2 Hz 2H _
(equatorial)
Piperidine H3/H5
~1.95 m 2H .
(axial)
Piperidine H3/H5
~1.45 m 2H .
(equatorial)
~1.30 brs 2H -NH2

Table 2.2: Predicted 3C NMR Spectral Data (Solvent: CDCls, 100 MHz)

Chemical Shift (8, ppm) Assignment
~49.0 Piperidine C4
~46.5 Piperidine C2/C6
~35.0 -SO2CHs

~33.0 Piperidine C3/H5

Infrared (IR) Spectroscopy

An experimental IR spectrum for 1-(Methylsulfonyl)piperidin-4-amine is not publicly
available. Table 3 presents the predicted characteristic IR absorption bands.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Vibration

3370 - 3250 Medium, Broad N-H stretch (amine)
2950 - 2850 Medium C-H stretch (aliphatic)
1590 - 1500 Medium N-H bend (amine)

S=0 stretch (sulfonamide,
1320 - 1280 Strong

asymmetric)

S=0 stretch (sulfonamide,
1160 - 1120 Strong ]

symmetric)
970 - 930 Medium S-N stretch

Experimental Protocols

The following protocols describe the synthesis of 1-(Methylsulfonyl)piperidin-4-amine and
general procedures for acquiring spectroscopic data.

Synthesis of 1-(Methylsulfonyl)piperidin-4-amine[2]

This procedure outlines the deprotection of a Boc-protected precursor to yield the target
compound.

» Dissolution: Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (6.30 g, 22.63
mmol) in dichloromethane (DCM, 74 mL).

o Acid Addition: Add trifluoroacetic acid (TFA, 17.4 mL, 226 mmol) to the solution.
e Reaction: Stir the reaction mixture at room temperature for 16 hours.

o Solvent Removal: After the reaction is complete, remove the solvent by distillation under
reduced pressure.

» Precipitation and Filtration: Dilute the crude product with diethyl ether at 40 °C. Collect the
resulting precipitate by filtration.

» Washing and Drying: Wash the precipitate with water and dry it.
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¢ Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded
bicarbonate (PL-HCOs MP resin) and stir the suspension for several minutes.

« Final Isolation: Remove the resin by filtration and remove the solvent from the filtrate by
distillation under reduced pressure to yield 1-(Methylsulfonyl)piperidin-4-amine.

Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate DCM, TFA

Stir at RT, 16h

(Deprotection)

Solvent Removal

Precipitation with Diethyl Ether

Filtration and Washing

Purification with PL-HCO3 Resin

Final Product:
1-(Methylsulfonyl)piperidin-4-amine

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(Methylsulfonyl)piperidin-4-amine.
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General Spectroscopic Methods

The following are general protocols that can be adapted for the spectroscopic characterization
of 1-(Methylsulfonyl)piperidin-4-amine.

General Spectroscopic Analysis Workflow

Sample Preparation

1-(Methylsulfonyl)piperidin-4-amine

P T

Dissolve in deuterated solvent (e.g., CDCI3, DMSO-d6) Prepare as KBr pellet or thin film Dissolve in suitable solvent (e.g., MeOH, ACN)

/

FTIR Spectroscopy Mass Spectrometry (e.g., ESI-MS)

Instrumental Analysis

1H and 13C NMR Spectroscopy

Data Processing

Process spectra (phasing, baseline correction, integration) Identify characteristic absorption bands Determine m/z of molecular ion and fragments

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

3.2.1. NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

¢ Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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e 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum, potentially using a proton-decoupled
pulse sequence.

o Data Processing: Process the raw data using appropriate software for Fourier
transformation, phase correction, baseline correction, and peak integration. Chemical shifts
should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

e Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can
be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent
window (e.g., NaCl), and allowing the solvent to evaporate.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400
cm™1).

o Data Analysis: Identify and assign the major absorption bands to the corresponding
functional group vibrations.

3.2.3. Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile, with or without the addition of a small amount of
formic acid to promote ionization.

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI).

o Data Acquisition: Introduce the sample solution into the mass spectrometer and acquire the
mass spectrum in positive ion mode to observe the [M+H]* ion.
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o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-
(Methylsulfonyl)piperidin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1280446#spectroscopic-data-nmr-ir-ms-
of-1-methylsulfonyl-piperidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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